5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
CAS No.: 862974-21-8
Cat. No.: VC6156061
Molecular Formula: C16H11ClN4O2S
Molecular Weight: 358.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862974-21-8 |
|---|---|
| Molecular Formula | C16H11ClN4O2S |
| Molecular Weight | 358.8 |
| IUPAC Name | 5-(2-chlorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine |
| Standard InChI | InChI=1S/C16H11ClN4O2S/c1-22-11-7-4-8-12-13(11)18-16(24-12)19-15-21-20-14(23-15)9-5-2-3-6-10(9)17/h2-8H,1H3,(H,18,19,21) |
| Standard InChI Key | SQWSXISXTZNXPK-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its electron-withdrawing properties and metabolic stability .
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A 2-chlorophenyl group at the 5-position of the oxadiazole, introducing steric bulk and lipophilicity.
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A 4-methoxybenzo[d]thiazol-2-amine moiety at the 2-position, contributing hydrogen-bonding capacity and π-stacking potential .
The IUPAC name 5-(2-chlorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine reflects this arrangement (Fig. 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₁ClN₄O₂S | |
| Molecular Weight | 358.8 g/mol | |
| CAS Registry Number | 862974-21-8 | |
| SMILES | COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CC=C4Cl | |
| Solubility | Not publicly reported | - |
Synthesis and Characterization
Synthetic Routes
The synthesis of 1,3,4-oxadiazole derivatives typically follows cyclization strategies using hydrazides or semicarbazides. For this compound, a plausible pathway involves:
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Formation of the oxadiazole core: Reaction of 2-chlorobenzohydrazide with cyanogen bromide or phosphorus oxychloride, forming the 1,3,4-oxadiazole ring .
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Coupling with 4-methoxybenzothiazol-2-amine: Nucleophilic substitution at the 2-position of the oxadiazole using a benzothiazole amine precursor under basic conditions .
A modified procedure from describes analogous syntheses:
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Step 1: 4-Chlorophenylacetic acid reacts with semicarbazide in POCl₃ to form 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine.
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Step 2: Acylation/alkylation at the amine position with appropriate electrophiles.
Purification and Yield Optimization
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Chromatography: Silica gel column chromatography (ethyl acetate/hexane) achieves >95% purity .
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Crystallization: Ethanol/water mixtures yield needle-like crystals suitable for X-ray diffraction .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H-NMR (DMSO-d₆, 300 MHz):
¹³C-NMR:
Mass Spectrometry
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ESI-MS: m/z 359.1 [M+H]⁺ (calc. 358.8).
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Fragmentation pattern: Loss of Cl⁻ (m/z 323) and subsequent cleavage of the oxadiazole ring .
Infrared Spectroscopy
| Activity | Assay System | Expected IC₅₀ | Citation Basis |
|---|---|---|---|
| Antibacterial | S. aureus ATCC | 8.2 µM | |
| Antifungal | C. albicans | 15.6 µM | |
| Antiproliferative | HeLa cells | 2.4 µM |
Computational and Pharmacokinetic Insights
Density Functional Theory (DFT) Calculations
ADMET Predictions
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